molecular formula C18H22ClN5O4S B11153997 4-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B11153997
M. Wt: 439.9 g/mol
InChI Key: FZCLAAVPOSXFFO-UHFFFAOYSA-N
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Description

4-{2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETYL}-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-{2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETYL}-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like ethanol. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETYL}-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as sulfadiazine and sulfamethoxazole. . The presence of the piperazine and pyridazine rings distinguishes it from simpler sulfonamides and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C18H22ClN5O4S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H22ClN5O4S/c1-21(2)29(27,28)23-11-9-22(10-12-23)18(26)13-24-17(25)8-7-16(20-24)14-5-3-4-6-15(14)19/h3-8H,9-13H2,1-2H3

InChI Key

FZCLAAVPOSXFFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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